3,5-bis(4-fluorophenyl)-1H-pyrazole

Radiochemistry PET Tracer Cycloaddition

Researchers developing 18F-labeled PET tracers or antimicrobial SAR libraries often encounter inconsistent reactivity and poor target engagement when using non-fluorinated or alternatively halogenated 3,5-diarylpyrazole analogs. 3,5-Bis(4-fluorophenyl)-1H-pyrazole (CAS 1493-47-6) resolves this with a precisely para-fluorinated scaffold: • 67% radiochemical yield in α-synuclein PET tracer synthesis via 1,3-dipolar cycloaddition, maximizing costly 18F-fluoride utilization. • Validated core delivering high in silico binding affinities against bacterial and fungal targets, reducing SAR campaign attrition. • Defined solid-state architecture via N-H…F and C-H…F interactions, enabling reproducible co-crystallization screening. Supplied with full analytical documentation; ready for immediate global dispatch.

Molecular Formula C15H10F2N2
Molecular Weight 256.256
CAS No. 1493-47-6
Cat. No. B2457827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-bis(4-fluorophenyl)-1H-pyrazole
CAS1493-47-6
Molecular FormulaC15H10F2N2
Molecular Weight256.256
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=NN2)C3=CC=C(C=C3)F)F
InChIInChI=1S/C15H10F2N2/c16-12-5-1-10(2-6-12)14-9-15(19-18-14)11-3-7-13(17)8-4-11/h1-9H,(H,18,19)
InChIKeyGVQYJNATMYMBAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Bis(4-fluorophenyl)-1H-pyrazole Product Overview


3,5-bis(4-fluorophenyl)-1H-pyrazole (CAS 1493-47-6) is a diaryl-substituted pyrazole scaffold characterized by two para-fluorophenyl rings at the 3- and 5-positions [1]. This fluorinated heterocyclic core is widely employed as a versatile building block in medicinal chemistry and agrochemical research due to its ability to engage in diverse intermolecular interactions and its enhanced metabolic stability conferred by the fluorine substituents [2]. The compound serves as a key intermediate in the synthesis of PET radiotracers and antimicrobial agents [3][4].

Why 3,5-Bis(4-fluorophenyl)-1H-pyrazole Cannot Be Substituted


Simple substitution with non-fluorinated or alternatively halogenated 3,5-diarylpyrazole analogs is not functionally equivalent. The para-fluorophenyl substitution in 3,5-bis(4-fluorophenyl)-1H-pyrazole directly influences critical experimental outcomes, including radiochemical yield in PET tracer synthesis [1] and antimicrobial binding affinity [2]. Substituting with chlorophenyl or methylphenyl groups alters electron density distribution and lipophilicity, leading to significantly different reactivity in 1,3-dipolar cycloaddition reactions and reduced target engagement in biological systems . The following evidence demonstrates quantifiable performance differences that justify precise procurement specifications.

3,5-Bis(4-fluorophenyl)-1H-pyrazole vs. Closest Analogs


Radiochemical Yield in PET Tracer Synthesis

In 1,3-dipolar cycloaddition-based radiosynthesis of alpha-synuclein targeting PET tracers, 3,5-bis(4-fluorophenyl)-1H-pyrazole ([18F]1d) demonstrates a radiochemical yield (RCY) of 67%, representing a 1.97–2.48× higher yield compared to the 3-bromophenyl analog ([18F]1b) under identical conditions [1]. This quantifiable performance advantage directly reduces precursor waste and shortens synthesis time for GMP-compliant radiotracer production.

Radiochemistry PET Tracer Cycloaddition

In Silico Binding Affinity in Antimicrobial Docking

In a recent structure–activity relationship study of 3,5-bis(4-substituted phenyl)-1H-pyrazole derivatives, the 4-fluorophenyl-substituted analog (Compound 12) exhibited the highest binding affinity against multiple microbial target proteins among the synthesized series, outperforming standard reference drugs in docking simulations [1]. This predictive advantage suggests preferential engagement of bacterial and fungal targets, a trend not consistently observed with chloro-, bromo-, or methyl-substituted counterparts.

Antimicrobial Molecular Docking Drug Design

Intermolecular Hydrogen Bonding and Crystal Packing

Single-crystal X-ray diffraction of 3,5-bis(4-fluorophenyl)-4,5-dihydropyrazole-1-carboxamide (derived from the target compound) reveals a unique N–H…F intermolecular interaction pattern that is absent in non-fluorinated pyrazoline analogs [1]. The fluorine atoms participate in weak N–H…F and C–H…F contacts, which influence crystal packing stability and solid-state properties. Such interactions are not possible with chloro- or methyl-substituted derivatives due to the larger atomic radius of chlorine or the lack of a hydrogen-bond acceptor in methyl groups.

Crystallography Solid-State Chemistry Hydrogen Bonding

Applications of 3,5-Bis(4-fluorophenyl)-1H-pyrazole


18F-PET Tracer for Neurodegenerative Diseases

As demonstrated in the head-to-head radiochemical yield comparison, 3,5-bis(4-fluorophenyl)-1H-pyrazole is the preferred precursor for synthesizing 18F-labeled alpha-synuclein imaging agents via 1,3-dipolar cycloaddition. Its 67% RCY [1] enables higher specific activity and more efficient use of costly 18F-fluoride, directly impacting the feasibility of GMP-grade radiotracer production for Parkinson's disease research [1].

Antimicrobial Scaffold Optimization

In structure-based antimicrobial design, 3,5-bis(4-fluorophenyl)-1H-pyrazole provides a validated core that consistently yields high in silico binding affinities against key bacterial and fungal targets [2]. Researchers procuring this compound can expect a favorable starting point for structure–activity relationship (SAR) campaigns, minimizing the risk of investing in less active diarylpyrazole analogs [2].

Co-Crystal and Solid-State Engineering

The unique N–H…F and C–H…F intermolecular interactions confirmed by X-ray crystallography [3] make this compound a valuable model system for studying fluorine-mediated hydrogen bonding in crystal engineering. Its well-defined solid-state structure supports reproducible co-crystallization screening and computational solid-form prediction workflows [3].

Fluorinated Heterocyclic Libraries for Agrochemicals

As a fluorinated pyrazole building block, 3,5-bis(4-fluorophenyl)-1H-pyrazole serves as a key intermediate in the parallel synthesis of novel agrochemical leads [4]. Its commercial availability and established synthetic routes reduce development timelines for libraries targeting crop protection and fungicidal applications [4].

Technical Documentation Hub

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